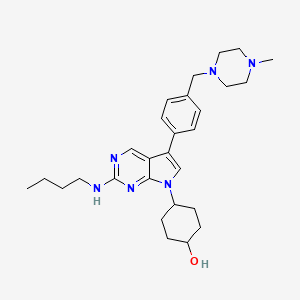
UNC2025
概要
説明
UNC2025は、MerチロシンキナーゼとFms様チロシンキナーゼ3(FLT3)を標的とする強力で経口バイオアベイラビリティの高い低分子阻害剤です。 急性リンパ芽球性白血病と急性骨髄性白血病の治療において、前臨床試験で著しい可能性を示しています 。 この化合物は、生存シグナルを阻害し、アポトーシスを誘導し、白血病細胞株および患者サンプルにおける増殖とコロニー形成を抑制します .
科学的研究の応用
UNC2025 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tool compound for studying kinase inhibition. In biology and medicine, it is used in preclinical studies to evaluate its potential as a therapeutic agent for leukemia . The compound has shown promising results in reducing tumor burden and increasing survival in leukemia models .
作用機序
UNC2025は、MerチロシンキナーゼとFms様チロシンキナーゼ3の活性を阻害することでその効果を発揮します。これらのキナーゼの活性部位に結合し、リン酸化とその後のシグナル伝達経路を阻止します。 この阻害により、生存シグナルの低下、アポトーシスの増加、および白血病細胞の増殖の抑制が起こります .
類似の化合物:
ユニークさ: this compoundは、その高い効力、経口バイオアベイラビリティ、およびMerとFLT3の二重阻害によりユニークです。 白血病モデルで広域スペクトル活性を示し、細胞障害性化学療法との併用療法の可能性があります .
生化学分析
Biochemical Properties
UNC2025 potently inhibits the Mer tyrosine kinase and Flt3 in enzymatic assays . It interacts with these enzymes, leading to the inhibition of pro-survival signaling pathways . This interaction is crucial in its role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces apoptosis and reduces proliferation and colony formation in MERTK-expressing ALL and AML cell lines and patient samples . It also influences cell function by inhibiting MERTK-dependent pro-survival signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the Mer tyrosine kinase and Flt3 . It inhibits these enzymes, leading to a decrease in pro-survival signaling and an increase in apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes in its effects over time. It consistently shows dose-dependent decreases in tumor burden and increases in median survival
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to decrease disease burden and prolong survival
Metabolic Pathways
Given its role as a Mer/Flt3 inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .
Transport and Distribution
Given its role as a Mer/Flt3 inhibitor, it likely interacts with transporters or binding proteins that are involved in these processes .
Subcellular Localization
Given its role as a Mer/Flt3 inhibitor, it likely has specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件: UNC2025の合成には、中間体の調製とそれに続く最終生成物を形成するための反応など、いくつかの重要なステップが含まれます。 合成経路の1つは、特定の条件下で1-((2-フルオロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)スルホニル)-4-メチルピペラジンを他の試薬と反応させることを含みます .
工業生産方法: this compoundの工業生産は、高い収率と純度を確保するために、合成経路の最適化を必要とする可能性があります。 これには、反応条件のスケールアップと、精製および品質管理のための高度な技術の使用が含まれます .
化学反応の分析
反応の種類: UNC2025は、リン酸化阻害と特定のキナーゼ標的への結合など、さまざまな化学反応を起こします。 MerとFLT3のリン酸化を阻害するのに特に効果的です .
一般的な試薬と条件: この化合物は、さまざまな細胞株と条件で試験され、その有効性が評価されます。 たとえば、B-ALL 697細胞溶解液では、this compoundはMer活性をIC50 0.05ナノモルの阻害します .
形成される主な生成物: this compoundを含む反応から形成される主な生成物は、通常、標的キナーゼのリン酸化または阻害された形態であり、細胞増殖の低下とアポトーシスの増加につながります .
4. 科学研究の応用
This compoundは、化学、生物学、医学、および産業などの分野で、幅広い科学研究の応用範囲を持っています。化学では、キナーゼ阻害を研究するためのツール化合物として役立ちます。 生物学と医学では、白血病の治療薬としての可能性を評価するための前臨床試験で使用されています 。 この化合物は、白血病モデルにおける腫瘍負荷の軽減と生存期間の延長で有望な結果を示しています .
類似化合物との比較
- UNC1062: A precursor to UNC2025, but with poor pharmacokinetic properties .
- MRX2843: Another Mer tyrosine kinase inhibitor with similar activity .
Uniqueness: this compound is unique due to its high potency, oral bioavailability, and dual inhibition of Mer and FLT3. It has shown broad-spectrum activity in leukemia models and has potential for combination therapy with cytotoxic chemotherapy .
特性
IUPAC Name |
4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSHVHLADKXCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



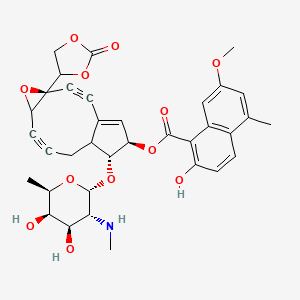
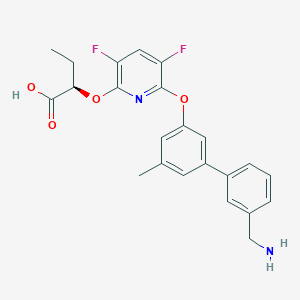

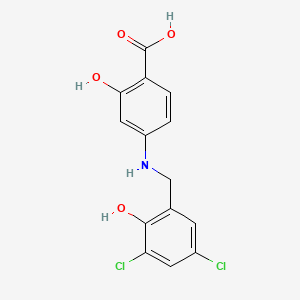

![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)
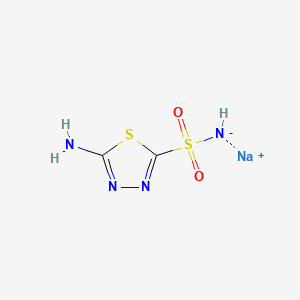


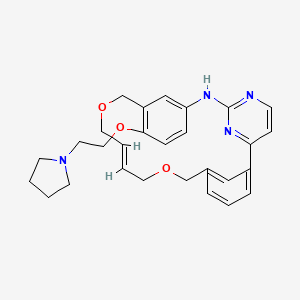
![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate](/img/structure/B611968.png)
